1,4-Dimethyl-9H-carbazole
Overview
Description
1,4-Dimethyl-9H-carbazole is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral and Anticancer Properties
1,4-Dimethyl-9H-carbazole derivatives, specifically chloro-1,4-dimethyl-9H-carbazoles, have exhibited selective antiviral activity, especially against HIV. Preliminary biological investigations suggest that certain derivatives, particularly a nitro-derivative, could serve as lead compounds for the development of new anti-HIV drugs (Saturnino et al., 2018). Additionally, certain carbazole derivatives, like 9-(bromoalkyl)-1,4-dimethyl-9H-carbazoles, have been studied for their cytotoxic effects on ovarian cancer cells. Some of these compounds, particularly one identified as 2c, displayed significant dose-dependent anti-proliferative activities, indicating potential as candidates for treating human ovarian cancer (Saturnino et al., 2015).
Antimicrobial Applications
Carbazole derivatives have also been studied for their antimicrobial properties. For instance, new heterocyclic derivatives of 9H-carbazole have been synthesized and evaluated as antimicrobial agents, showcasing the versatility of this compound in generating compounds with potential applications in combating microbial infections (Salih et al., 2016).
Applications in Photovoltaics and Light-Emitting Diodes (LEDs)
The carbazole scaffold has been utilized in the design and synthesis of host materials for blue phosphorescent organic light-emitting diodes (PHOLEDs). Novel carbazole derivatives were created to provide high glass transition temperatures and triplet energies suitable for blue dopants. These materials showcased promising efficiencies and external quantum efficiencies, indicating their potential in the development of efficient blue PHOLEDs (Yuan et al., 2014).
Mechanism of Action
Target of Action
1,4-Dimethyl-9H-carbazole is a carbazole derivative that has been studied for its wide range of biological and pharmacological properties Carbazole derivatives have been known to interact with various targets, including enzymes like α-glucosidase , and cellular components involved in HIV replication .
Mode of Action
Carbazole derivatives have been shown to interact with their targets and induce changes at the molecular level . For instance, some carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, and modulate carbohydrate metabolism . In the context of HIV, certain chloro-1,4-dimethyl-9H-carbazole derivatives have displayed anti-HIV activity .
Biochemical Pathways
For instance, they have been shown to reduce oxidative stress and modulate carbohydrate metabolism, which are key pathways in the pathogenesis and development of diabetes .
Result of Action
Carbazole derivatives have been associated with a range of effects at the molecular and cellular level, including reducing oxidative stress, blocking adrenergic hyperactivation, and preventing damage to pancreatic cells .
Safety and Hazards
1,4-Dimethyl-9H-carbazole is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Biochemical Analysis
Cellular Effects
These effects are believed to be due to a sequence-specific groove binding interaction with DNA, leading to anticancer effects .
Molecular Mechanism
Carbazole derivatives have been shown to have a sequence-specific groove binding interaction with DNA . This interaction leads to anticancer effects .
Properties
IUPAC Name |
1,4-dimethyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYQRKDHRDGCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170938 | |
Record name | 9H-Carbazole, 1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18028-55-2 | |
Record name | 1,4-Dimethylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18028-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole, 1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIMETHYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB6J9UH4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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